molecular formula C13H20N2O3S B5320613 1-(ethylsulfonyl)-4-(4-methoxyphenyl)piperazine

1-(ethylsulfonyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5320613
M. Wt: 284.38 g/mol
InChI Key: CRDJFDRYXXVBBY-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-4-(4-methoxyphenyl)piperazine, also known as EMS, is a chemical compound that belongs to the class of piperazines. It is a white crystalline powder that is soluble in water and ethanol. EMS has been widely researched for its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 1-(ethylsulfonyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitter receptors in the brain, including serotonin receptors. This compound has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has also been found to reduce the activity of certain enzymes that are involved in the breakdown of neurotransmitters. Additionally, this compound has been shown to produce analgesic effects by modulating the activity of pain receptors in the brain and spinal cord.

Advantages and Limitations for Lab Experiments

1-(ethylsulfonyl)-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it has been found to exhibit low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has been shown to produce some adverse effects in animal models, including sedation and ataxia.

Future Directions

There are several potential future directions for research on 1-(ethylsulfonyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of new analogs of this compound that may exhibit improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in human subjects.

Synthesis Methods

1-(ethylsulfonyl)-4-(4-methoxyphenyl)piperazine can be synthesized using various methods. The most commonly used method involves the reaction of 4-methoxyphenylpiperazine with ethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and the product is obtained after purification using column chromatography.

Scientific Research Applications

1-(ethylsulfonyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. This compound has also been investigated for its potential use in the treatment of depression, anxiety disorders, and neuropathic pain. Additionally, this compound has been studied for its role in modulating the activity of serotonin receptors.

properties

IUPAC Name

1-ethylsulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-3-19(16,17)15-10-8-14(9-11-15)12-4-6-13(18-2)7-5-12/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDJFDRYXXVBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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